5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide
Description
5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide (CAS: 648923-93-7) is a benzamide derivative with a molecular formula of C₂₁H₁₈ClNO₂ and a molecular weight of 351.826 g/mol. Its structure comprises a 5-chloro-2-hydroxybenzamide core linked to a 6-methylbiphenylmethyl group via an amide bond. This compound belongs to the salicylamide family, characterized by a hydroxy-substituted benzamide scaffold, which is often associated with antimicrobial and cytotoxic properties . While its specific biological activity remains underexplored in the provided evidence, structurally related salicylamides demonstrate significant antimicrobial effects against sulfate-reducing bacteria and other pathogens .
Properties
CAS No. |
648925-45-5 |
|---|---|
Molecular Formula |
C21H18ClNO2 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(4-methyl-3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO2/c1-14-7-8-15(11-18(14)16-5-3-2-4-6-16)13-23-21(25)19-12-17(22)9-10-20(19)24/h2-12,24H,13H2,1H3,(H,23,25) |
InChI Key |
GHDOPJATEJLDDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related case studies.
- Chemical Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
- Structure : The compound features a chloro group, a hydroxyl group, and a biphenyl moiety which may influence its biological interactions.
The biological activity of 5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar benzamide derivatives have shown inhibition of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses in various biological contexts.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders. Such interactions could modulate neurotransmitter release and neuronal signaling pathways .
Antimicrobial Activity
Research has indicated that compounds similar to 5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide exhibit antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related benzamide derivatives have been reported as low as 3.125 μg/mL against Staphylococcus aureus, suggesting significant antibacterial potency .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies on various cancer cell lines have shown that:
- The compound exhibits selective cytotoxic effects on certain cancer types while sparing normal cells, indicating its potential as an anticancer agent.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of benzamide derivatives revealed that compounds with similar structural features to 5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide significantly reduced neuronal apoptosis in models of neurodegeneration. The mechanism was linked to the modulation of oxidative stress pathways and enhancement of neurotrophic factors.
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial efficacy, a series of benzamide derivatives were tested against various bacterial strains. The results indicated that modifications in the chemical structure directly influenced the antibacterial activity, with some derivatives showing enhanced potency compared to standard antibiotics.
Data Tables
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the molecular features of 5-chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide with analogous salicylamides and benzamide derivatives:
Key Observations :
- The biphenylmethyl group in the target compound increases molecular weight by ~90 g/mol compared to simpler phenyl-substituted analogs, likely enhancing lipophilicity and steric hindrance .
Key Findings :
- Electron-withdrawing substituents (e.g., NO₂, CF₃) correlate with higher cytotoxicity and stronger growth inhibition in sulfate-reducing bacteria .
- The biphenylmethyl group in the target compound may offer improved membrane penetration due to increased hydrophobicity, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
